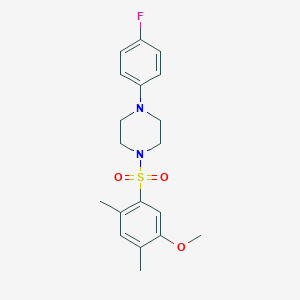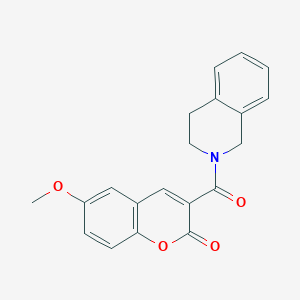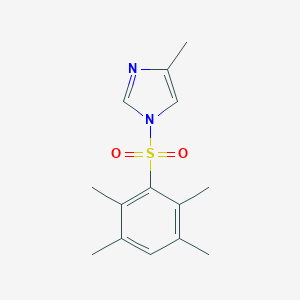
4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole is a useful research compound. Its molecular formula is C14H18N2O2S and its molecular weight is 278.37g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a sulfonyl group, like “4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole”, often target enzymes or receptors in the body. The sulfonyl group can form hydrogen bonds with the target, enhancing the compound’s binding affinity .
Mode of Action
The compound likely interacts with its target through non-covalent interactions such as hydrogen bonding, van der Waals forces, and ionic interactions. The imidazole ring might play a crucial role in these interactions .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound affects. Many drugs with similar structures are involved in pathways related to inflammation, cancer, and metabolic disorders .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Compounds with a sulfonyl group are often well-absorbed and distributed throughout the body. They can be metabolized by enzymes in the liver and excreted in the urine.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. It could inhibit or activate certain enzymes or receptors, leading to changes in cellular signaling and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, a certain pH might be necessary for the compound to interact effectively with its target .
Properties
IUPAC Name |
4-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-9-6-10(2)13(5)14(12(9)4)19(17,18)16-7-11(3)15-8-16/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSMKOAXUJPOBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=C(N=C2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(2-aminobenzoyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B508724.png)
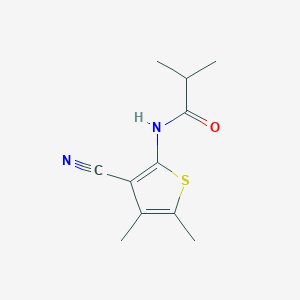


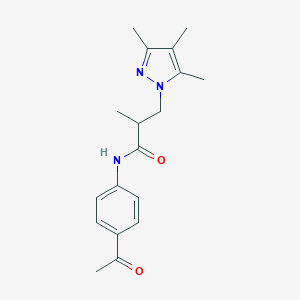
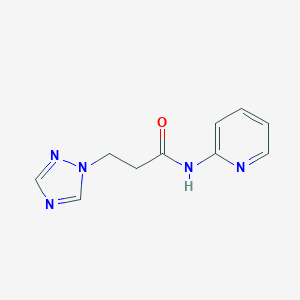
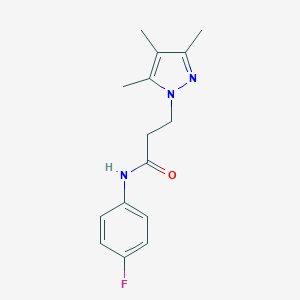
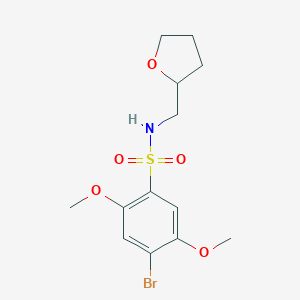
![6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether](/img/structure/B508741.png)
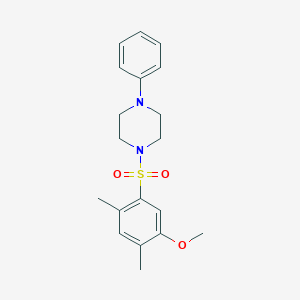
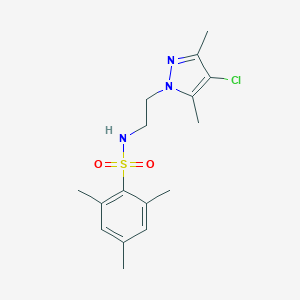
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-methyl-2-naphthalenesulfonamide](/img/structure/B508745.png)
